1,6-Di(methyl-d3)-naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

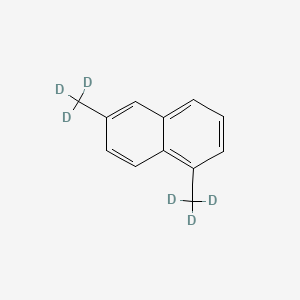

1,6-Di(methyl-d3)-naphthalene: is a deuterated form of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms at specific positions, making it a valuable tool in various scientific research applications, particularly in the field of spectroscopy and mass spectrometry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,6-dimethylnaphthalene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium source, such as deuterium gas (D2), and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through rigorous quality control measures, including chromatographic purification and spectroscopic analysis.

Análisis De Reacciones Químicas

Types of Reactions

1,6-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.

Major Products

Oxidation: Naphthoquinones

Reduction: Dihydronaphthalene derivatives

Substitution: Various substituted naphthalene derivatives

Aplicaciones Científicas De Investigación

1,6-Di(methyl-d3)-naphthalene has a wide range of applications in scientific research, including:

Chemistry: Used as a stable isotope-labeled internal standard in gas chromatography-mass spectrometry (GC-MS) analyses to determine the concentration of naphthalene and its derivatives.

Biology: Employed in metabolic studies to trace the pathways of naphthalene metabolism in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of naphthalene-based drugs.

Industry: Applied in the development of deuterated materials for use in advanced materials science and engineering.

Mecanismo De Acción

The mechanism of action of 1,6-Di(methyl-d3)-naphthalene is primarily related to its role as a tracer in various analytical techniques. The deuterium atoms in the compound provide a distinct mass difference compared to the non-deuterated form, allowing for precise detection and quantification in mass spectrometry. The compound does not have specific molecular targets or pathways but serves as a valuable tool for studying the behavior of naphthalene and its derivatives in various systems.

Comparación Con Compuestos Similares

1,6-Di(methyl-d3)-naphthalene can be compared with other deuterated naphthalene derivatives, such as:

- 1,4-Bis(trideuteriomethyl)naphthalene

- 1,2-Bis(trideuteriomethyl)naphthalene

- 1,8-Bis(trideuteriomethyl)naphthalene

These compounds share similar properties but differ in the positions of deuterium substitution. The unique positioning of deuterium atoms in this compound makes it particularly useful for specific analytical applications, providing distinct advantages in terms of stability and detection sensitivity.

Actividad Biológica

1,6-Di(methyl-d3)-naphthalene (CAS No. 13720-09-7) is a methylated derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of toxicology, pharmacology, and environmental science. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by its molecular formula C11H10D6 and a molecular weight of approximately 170.27 g/mol. The presence of deuterium (D) in the methyl groups allows for unique tracing in biological studies and environmental assessments.

The biological activity of this compound can be attributed to its interaction with various biological molecules and pathways. Key mechanisms include:

- Aromatic Hydrocarbon Receptor (AhR) Activation : Like other PAHs, this compound may activate the AhR pathway, leading to altered gene expression and potential carcinogenic effects.

- Oxidative Stress Induction : Studies have shown that methylated naphthalenes can induce oxidative stress in cellular systems, contributing to cellular damage and inflammation.

- Enzyme Inhibition : It has been observed that some methylated naphthalenes can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification processes.

Biological Effects

- Toxicity Studies : Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure levels and biological systems involved. In vitro studies have demonstrated cytotoxic effects on mammalian cell lines at high concentrations.

- Environmental Impact : As a PAH derivative, this compound is also studied for its persistence in the environment and potential bioaccumulation in aquatic organisms. Its effects on aquatic life include disruption of endocrine functions and reproductive toxicity.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Case Study 1 : A study published in Environmental Toxicology assessed the impact of various methylated PAHs on fish embryos. The findings indicated that exposure to this compound resulted in developmental abnormalities and increased mortality rates among embryos at concentrations above 10 μg/L .

- Case Study 2 : Research conducted on human liver microsomes revealed that this compound could inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 13720-09-7 |

| Molecular Formula | C11H10D6 |

| Molecular Weight | 170.27 g/mol |

| Toxicity (LC50 in Fish) | ~10 μg/L |

Propiedades

IUPAC Name |

1,6-bis(trideuteriomethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3-8H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMXCNPQDUJNHT-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC(=C2C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=CC=CC(=C2C=C1)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.